molecular formula C10H14N2O2S B2945681 5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide CAS No. 1895450-55-1

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide

Cat. No.: B2945681
CAS No.: 1895450-55-1
M. Wt: 226.29
InChI Key: LHKWQGVEHMQAEU-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide is a heterocyclic compound that belongs to the class of sultams. Sultams are cyclic sulfonamides that have shown significant biological activity and are useful in medicinal chemistry applications . The structure of this compound consists of a seven-membered ring containing sulfur, nitrogen, and oxygen atoms, with a phenyl group attached to the nitrogen atom.

Scientific Research Applications

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide has a wide range of scientific research applications, including:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological targets, leading to inhibition or modulation of their activity. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide is unique due to its seven-membered ring structure, which provides distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. The presence of a single phenyl group also allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

5-phenyl-1,2,5-thiadiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-15(14)9-8-12(7-6-11-15)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKWQGVEHMQAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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